molecular formula C21H25FN2O5S B3447821 N-(4-fluorophenyl)-3,4-dimethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

N-(4-fluorophenyl)-3,4-dimethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B3447821
M. Wt: 436.5 g/mol
InChI Key: FTQWDJGVAHPECS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3,4-dimethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorophenyl group, dimethoxy groups, a piperidinyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3,4-dimethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride.

    Introduction of the Fluorophenyl Group: The benzenesulfonyl chloride is reacted with 4-fluoroaniline under basic conditions to form N-(4-fluorophenyl)benzenesulfonamide.

    Piperidinyl Group Addition: The final step involves the reaction of the intermediate with piperidine and an appropriate oxidizing agent to introduce the piperidinyl group and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfinamide or sulfide derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-3,4-dimethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound is used as an intermediate in the synthesis of other complex molecules, contributing to the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3,4-dimethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and piperidinyl groups are crucial for binding to these targets, while the dimethoxy groups enhance the compound’s solubility and bioavailability. The sulfonamide moiety is responsible for the compound’s inhibitory activity, disrupting normal cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-3,4-dimethoxybenzenesulfonamide: Lacks the piperidinyl group, resulting in different biological activity.

    N-(4-chlorophenyl)-3,4-dimethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide: Contains a chlorophenyl group instead of a fluorophenyl group, which affects its reactivity and potency.

    N-(4-fluorophenyl)-3,4-dimethoxy-N-[2-oxo-2-(morpholin-1-yl)ethyl]benzenesulfonamide: Has a morpholinyl group instead of a piperidinyl group, leading to variations in its pharmacokinetic properties.

Uniqueness

N-(4-fluorophenyl)-3,4-dimethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is unique due to the combination of its fluorophenyl, dimethoxy, and piperidinyl groups, which confer specific biological activities and chemical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(4-fluorophenyl)-3,4-dimethoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O5S/c1-28-19-11-10-18(14-20(19)29-2)30(26,27)24(17-8-6-16(22)7-9-17)15-21(25)23-12-4-3-5-13-23/h6-11,14H,3-5,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQWDJGVAHPECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCC2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-3,4-dimethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-3,4-dimethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
Reactant of Route 3
N-(4-fluorophenyl)-3,4-dimethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
Reactant of Route 4
N-(4-fluorophenyl)-3,4-dimethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
Reactant of Route 5
N-(4-fluorophenyl)-3,4-dimethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
Reactant of Route 6
N-(4-fluorophenyl)-3,4-dimethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

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